

# Comparative Analysis of Sofosbuvir Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity G |           |
| Cat. No.:            | B15566924             | Get Quote |

This guide provides a comprehensive comparative analysis of the impurities associated with the antiviral drug Sofosbuvir. Intended for researchers, scientists, and professionals in drug development, this document outlines the types of impurities, their analytical detection, and potential biological implications. The information is supported by experimental data from various studies, presented in a structured format for ease of comparison.

### Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that, upon intracellular metabolism, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The quality, safety, and efficacy of Sofosbuvir are contingent on the control of impurities that may arise during its synthesis, storage, or formulation.[2] These impurities can be broadly categorized as:

- Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, by-products, intermediates, and reagents.[3]
- Degradation Products: These arise from the chemical degradation of the Sofosbuvir molecule under the influence of factors like pH, light, heat, and oxidation.
- Residual Solvents: Solvents used during the synthesis that are not completely removed.



• Elemental Impurities: These can be introduced from catalysts or manufacturing equipment. [4]

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][5][6][7] The thresholds for these actions are determined by the maximum daily dose of the drug.[5][7] For a drug like Sofosbuvir, with a standard daily dose of 400 mg, the ICH Q3A/Q3B guidelines are critical for ensuring product quality.[5][7]

## **Comparative Data on Sofosbuvir Impurities**

The following tables summarize quantitative data on various Sofosbuvir impurities from published literature. While specific monographs with impurity limits for Sofosbuvir are not publicly available in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), the general ICH guidelines provide a framework for acceptable levels.[3][5][6][7]

#### **Table 1: Summary of Known Sofosbuvir Impurities**



| Impurity<br>Name/Identifie<br>r          | CAS Number   | Molecular<br>Formula | Molecular<br>Weight ( g/mol<br>) | Туре                               |
|------------------------------------------|--------------|----------------------|----------------------------------|------------------------------------|
| D-Alanine<br>Sofosbuvir                  | 1064684-71-4 | C22H29FN3O9P         | 529.45                           | Process-Related (Diastereomer)     |
| Sofosbuvir<br>Metabolite (GS-<br>566500) | 1233335-78-8 | C13H19FN3O9P         | 411.28                           | Process-<br>Related/Metaboli<br>te |
| Sofosbuvir Des<br>L-Alanine              | 1859162-80-3 | C16H18FN2O8P         | 416.29                           | Process-Related                    |
| Acid Degradation Product (DP I)          | N/A          | C16H18FN2O8P         | 416.08                           | Degradation                        |
| Base<br>Degradation<br>Product A         | N/A          | C16H25FN3O9P         | 453.13                           | Degradation                        |
| Base Degradation Product B               | N/A          | C13H19FN3O9P         | 411.08                           | Degradation                        |
| Oxidative Degradation Product            | N/A          | C22H27FN3O9P         | 527.15                           | Degradation                        |
| Degradation<br>Product (m/z<br>488)      | N/A          | Not Specified        | ~488                             | Degradation                        |
| Degradation<br>Product (m/z<br>393.3)    | N/A          | Not Specified        | ~393.3                           | Degradation                        |
| Phosphoryl<br>Impurity                   | N/A          | Not Specified        | Not Specified                    | Process-Related                    |

Data compiled from multiple sources.[1][8]



# **Table 2: Quantitative Data from Forced Degradation Studies**



| Stress<br>Condition                                 | Reagents and<br>Conditions                              | Degradation<br>(%)                                                                                                                                                   | Key Degradation Products (m/z or Name) | Reference |
|-----------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|-----------|
| Acidic Hydrolysis                                   | 0.1 N HCl, 70°C,<br>6 hours                             | 23%                                                                                                                                                                  | DP I (m/z 488)                         | [9]       |
| 1 N HCl, 80°C,<br>10 hours reflux                   | 8.66%                                                   | (R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate (MW: 416.08) | [8]                                    |           |
| Alkaline<br>Hydrolysis                              | 0.1 N NaOH,<br>70°C, 10 hours                           | 50%                                                                                                                                                                  | DP II (m/z 393.3)                      | [9]       |
| 0.5 N NaOH,<br>60°C, 24 hours                       | 45.97%                                                  | Base Degradation Product A (MW: 453.13), Base Degradation Product B (MW: 411.08)                                                                                     | [8]                                    |           |
| Oxidative<br>Degradation                            | 3% H <sub>2</sub> O <sub>2</sub> , Room<br>Temp, 7 days | 19.02%                                                                                                                                                               | DP III (m/z 393)                       | [9]       |
| 30% H <sub>2</sub> O <sub>2</sub> , 80°C,<br>2 days | 0.79%                                                   | (S)-isopropyl 2-<br>((S)-<br>(((2R,4S,5R)-5-<br>(2,4-dioxo-3,4-<br>dihydropyrimidin-                                                                                 | [8]                                    |           |



|                           |                   | 1(2H)-yl)-4- fluoro-4-methyl- 3- oxotetrahydrofur an-2-yl)methoxy) (phenoxy)phosph orylamino)propa noate (MW: 527.15) |     |     |
|---------------------------|-------------------|-----------------------------------------------------------------------------------------------------------------------|-----|-----|
| Thermal<br>Degradation    | 50°C, 21 days     | No degradation observed                                                                                               | N/A | [9] |
| Photolytic<br>Degradation | Sunlight, 21 days | No degradation observed                                                                                               | N/A | [9] |

**Table 3: Comparative Chromatographic Conditions for** 

**Sofosbuvir Impurity Analysis** 

| Parameter            | Method 1 (UPLC)                          | Method 2 (RP-<br>HPLC)                                               | Method 3 (RP-<br>HPLC)                            |
|----------------------|------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------|
| Column               | X-Bridge C18 (100 x<br>4.6 mm, 2.5 μm)   | Agilent Eclipse XDB-<br>C18 (250 x 4.6 mm, 5<br>μm)                  | Inertsil ODS-3 C18<br>(250 x 4.6 mm, 5 μm)        |
| Mobile Phase         | Acetonitrile and 0.1% Formic acid buffer | 0.1% trifluoroacetic<br>acid in<br>water:acetonitrile<br>(50:50 v/v) | Methanol:Water<br>(70:30 v/v)                     |
| Flow Rate            | Not Specified                            | 1.0 mL/min                                                           | Not Specified                                     |
| Detection Wavelength | 260 nm                                   | 260 nm                                                               | Not Specified                                     |
| Key Separations      | Sofosbuvir from its degradation products | Sofosbuvir and a phosphoryl impurity                                 | Sofosbuvir from its stressed degradation products |
| Reference            | [8]                                      |                                                                      |                                                   |



### **Experimental Protocols**

Detailed methodologies are crucial for the replication and verification of findings. Below are representative protocols for the analysis of Sofosbuvir impurities.

## RP-HPLC Method for Quantification of a Process-Related Impurity

This protocol is adapted from a method for the estimation of Sofosbuvir and a related phosphoryl impurity.

- Preparation of Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is prepared, filtered, and degassed.
- Chromatographic System: An HPLC system equipped with an Agilent Eclipse XDB-C18 column (250 x 4.6 mm, 5 μm) and a UV detector set at 260 nm is used. The column temperature is maintained at ambient conditions, and the flow rate is set to 1.0 mL/min.
- Standard Solution Preparation: A standard solution of Sofosbuvir (e.g., 0.4 mg/mL) and the phosphoryl impurity (e.g., 0.025 mg/mL) is prepared in a diluent of water:acetonitrile (50:50 v/v).
- Sample Solution Preparation: A known quantity of the Sofosbuvir drug substance or product is accurately weighed and dissolved in the diluent to achieve a target concentration.
- Analysis: Equal volumes (e.g., 20 μL) of the standard and sample solutions are injected into the chromatograph. The peak areas for Sofosbuvir and the impurity are recorded.
- Calculation: The amount of the impurity in the sample is calculated by comparing its peak area to that of the standard.

## **Forced Degradation Studies**

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.



- Acid Hydrolysis: A solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours). The solution is then neutralized.[9]
- Base Hydrolysis: A solution of Sofosbuvir is prepared in 0.1 N NaOH and refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 10 hours). The solution is subsequently neutralized.[9]
- Oxidative Degradation: Sofosbuvir is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature for an extended period (e.g., 7 days).[9]
- Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 21 days).[9]
- Photolytic Degradation: The solid drug substance is exposed to sunlight or a photostability chamber for a defined period (e.g., 21 days).[9]
- Analysis: All stressed samples are diluted appropriately with a suitable solvent and analyzed by a stability-indicating HPLC or UPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations: Workflows and Pathways Experimental Workflow for Impurity Analysis













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 3. jpionline.org [jpionline.org]
- 4. usp.org [usp.org]
- 5. ikev.org [ikev.org]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. fda.gov [fda.gov]
- To cite this document: BenchChem. [Comparative Analysis of Sofosbuvir Impurities: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566924#comparative-analysis-of-different-sofosbuvir-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com